molecular formula C11H13NO B1675710 2-(Cyclopropylamino)-1-phenylethanone CAS No. 18381-60-7

2-(Cyclopropylamino)-1-phenylethanone

Cat. No.: B1675710
CAS No.: 18381-60-7
M. Wt: 175.23 g/mol
InChI Key: BWYDQVGGIRXHDE-UHFFFAOYSA-N
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Description

LY 54761, also known as 2-(cyclopropylamino)-1-phenylethanone, is a highly potent and discriminating inhibitor used primarily in cancer research. This compound specifically targets tyrosine kinases, which are intricately linked to the progression and spread of malignant tumors. By blocking signal transduction pathways, LY 54761 effectively curbs tumor cell proliferation and triggers apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY 54761 involves the reaction of cyclopropylamine with 1-phenylethanone under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods to achieve high purity levels.

Industrial Production Methods

Industrial production of LY 54761 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to ensure consistent quality and yield. The compound is produced as a solid powder with a purity greater than 98%.

Chemical Reactions Analysis

Types of Reactions

LY 54761 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert LY 54761 into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of LY 54761 .

Scientific Research Applications

LY 54761 is extensively used in scientific research, particularly in the following fields:

    Chemistry: The compound is used as a model inhibitor in various chemical studies.

    Biology: It helps in understanding the role of tyrosine kinases in cellular processes.

    Medicine: LY 54761 is employed in cancer research to study its effects on tumor cells and signal transduction pathways.

    Industry: The compound is used in the development of new therapeutic agents and in drug discovery.

Mechanism of Action

LY 54761 exerts its effects by specifically targeting tyrosine kinases. These enzymes play a crucial role in the signal transduction pathways that regulate cell proliferation and survival. By inhibiting these kinases, LY 54761 disrupts the signaling pathways, leading to the inhibition of tumor cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    LY 51641: Another tyrosine kinase inhibitor with similar properties.

    Moclobemide: A monoamine oxidase inhibitor with different targets but similar inhibitory effects.

    Toloxatone: Another monoamine oxidase inhibitor used in research.

Uniqueness of LY 54761

LY 54761 stands out due to its high potency and specificity in targeting tyrosine kinases. Its ability to effectively inhibit tumor cell proliferation and induce apoptosis makes it a valuable compound in cancer research.

Properties

IUPAC Name

2-(cyclopropylamino)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYDQVGGIRXHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171485
Record name LY 54761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18381-60-7
Record name LY 54761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 54761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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